molecular formula C9H19NO3 B554852 N-Me-Thr(Tbu)-OH CAS No. 42417-72-1

N-Me-Thr(Tbu)-OH

Cat. No. B554852
CAS RN: 42417-72-1
M. Wt: 189.25 g/mol
InChI Key: KYXQLWFONOUGLB-RQJHMYQMSA-N
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Description

This would typically involve a basic overview of the compound, including its chemical structure and any known uses or applications.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the specific reactions and processes used.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Self-Assembly and Morphological Transitions : A study by Kshtriya, Koshti, and Gour (2021) explored the self-assembly of Fmoc-Thr(tbu)-OH, revealing controlled morphological changes in self-assembled structures. These changes occur under different concentrations and temperatures, suggesting potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Polymer-Supported Synthesis : Králová et al. (2017) reported the polymer-supported synthesis of morpholine and thiomorpholine derivatives using Fmoc-Thr(tbu)-OH. This study highlights its utility in the synthesis of complex organic compounds, which could have implications in pharmaceutical research (Králová et al., 2017).

  • Synthesis of Protected Glycotetrapeptides : Gobbo et al. (1988) used Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl)4]-Thr(tBu)-NHNH-Boc in the synthesis of protected glycotetrapeptides. This research contributes to the field of peptide synthesis, which is crucial in the development of new drugs and therapeutic agents (Gobbo et al., 1988).

  • Side Reactions in Peptide Synthesis : Hübener et al. (1992) investigated the N alpha-trifluoroacetylation of N-terminal hydroxyamino acids, including Thr(tBu), in peptide synthesis. This study provides insights into the complexities and potential side reactions in peptide synthesis, which is crucial for developing effective synthesis strategies (Hübener et al., 1992).

  • Synthesis of d-Allothreonine Derivatives : Kikuchi and Konno (2013) described the synthesis of protected d-allothreonine derivatives from l-threonine, including Fmoc-d-alloThr(tBu)-OH. Their work contributes to the understanding of stereochemical aspects of amino acid derivatives, which is vital in the design of enantiomerically pure compounds (Kikuchi & Konno, 2013).

Safety And Hazards

This would involve looking at any potential safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential future research directions or applications for the compound.


For each of these sections, a thorough literature search would be conducted to find relevant papers and data. The findings would then be analyzed and summarized in a paragraph format with a subheading for each paragraph, as per your request.


properties

IUPAC Name

(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQLWFONOUGLB-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426648
Record name O-tert-Butyl-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-Thr(Tbu)-OH

CAS RN

42417-72-1
Record name O-tert-Butyl-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Me-Thr(Tbu)-OH

Citations

For This Compound
11
Citations
T Román, G Acosta, C Cárdenas, BG de la Torre… - Methods and …, 2023 - mdpi.com
One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence. However, …
Number of citations: 0 www.mdpi.com
GA Sable, J Park, H Kim, SJ Lim… - European Journal of …, 2015 - Wiley Online Library
The solid‐phase total synthesis of the proposed structure of cyclic depsipeptide coibamide A and its derivative O‐desmethyl coibamide A is reported. In this study, we demonstrate the …
G Yao, Z Pan, C Wu, W Wang, L Fang… - Journal of the American …, 2015 - ACS Publications
Coibamide A is a highly potent antiproliferative cyclodepsipeptide originally isolated from a Panamanian marine cyanobacterium. Herein we report an efficient solid-phase strategy for …
Number of citations: 49 pubs.acs.org
QG Dong, Y Zhang, MS Wang, J Feng, HH Zhang… - Amino Acids, 2012 - Springer
The deuterohemin-peptide conjugate, DhHP-6 (Dh-β-AHTVEK-NH 2 ), is a microperoxidase mimetic, which has demonstrated substantial benefits in vivo as a scavenger of reactive …
Number of citations: 39 link.springer.com
G Chenchen, W Tiantian, LI Xiang, W Xiaoyan… - 药学实践与 …, 2022 - yxsj.smmu.edu.cn
Objective To synthesize the natural cyclopeptide auyuittuqamide A by Fmoc-based solid phase linear synthesis and liquid phase cyclization. Methods Using 2-chlorotriphenylmethyl …
Number of citations: 0 yxsj.smmu.edu.cn
N Szałaj, L Lu, A Benediktsdottir, E Zamaratski… - European Journal of …, 2018 - Elsevier
Type I signal peptidase, with its vital role in bacterial viability, is a promising but underexploited antibacterial drug target. In the light of steadily increasing rates of antimicrobial resistance…
Number of citations: 14 www.sciencedirect.com
R Reher, T Kühl, S Annala, T Benkel… - …, 2018 - Wiley Online Library
Direct targeting of intracellular Gα subunits of G protein‐coupled receptors by chemical tools is a challenging task in current pharmacological studies and in the development of novel …
H Sun, D Chen, S Zhan, W Wu, H Xu… - Journal of Medicinal …, 2020 - ACS Publications
Blockade of immune checkpoint PD-1/PD-L1 facilitates the rescue of immune escapes of tumor cells. Though various monoclonal antibodies have been approved for clinical therapy, …
Number of citations: 12 pubs.acs.org
M Chen - 2016 - bonndoc.ulb.uni-bonn.de
To seek the best solvent in which the peptide can dissolve is usually a serious challenge in peptide chemical synthesis. Ionic liquids, which are liquid below 100 C, or even at room …
Number of citations: 3 bonndoc.ulb.uni-bonn.de
R Reher - 2018 - core.ac.uk
Ardisia, formerly the largest genus in the family Myrsinaceae contains approximately 500 species and was included in the expanded family of Primulaceae with the implementation of …
Number of citations: 3 core.ac.uk

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